molecular formula C11H8BrNO4 B412059 (2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate

Katalognummer: B412059
Molekulargewicht: 298.09g/mol
InChI-Schlüssel: HSBHPHATUCZNIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate is a chemical compound with the molecular formula C11H8BrNO4. It is known for its unique structure, which includes a bromobenzoyl group attached to a pyrrolidinedione ring.

Vorbereitungsmethoden

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with 2,5-pyrrolidinedione. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated products.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a less oxidized state.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include N-bromosuccinimide, sodium borohydride, and various nucleophiles.

Wissenschaftliche Forschungsanwendungen

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate involves its interaction with molecular targets through its bromobenzoyl group. This interaction can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C11H8BrNO4

Molekulargewicht

298.09g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 2-bromobenzoate

InChI

InChI=1S/C11H8BrNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2

InChI-Schlüssel

HSBHPHATUCZNIU-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Br

Kanonische SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.